molecular formula C11H13N3 B1417285 (1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine CAS No. 1152547-97-1

(1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine

Cat. No.: B1417285
CAS No.: 1152547-97-1
M. Wt: 187.24 g/mol
InChI Key: NYHWTLWTRNKUJD-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine is an organic compound characterized by a central phenyl ring substituted with a pyrazole group at the 4th position and a methyl amine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: One possible synthetic route for (1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine involves the reaction of a 4-substituted phenylhydrazine with a β-dicarbonyl compound, followed by cyclization and methylation. The specific reaction conditions and precursors would depend on the desired functionality.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine is not fully understood. its structural features suggest that it can interact with various molecular targets, including enzymes and receptors. The presence of the amine group and the nitrogen atoms in the pyrazole ring allows for hydrogen bonding and other interactions with biological molecules, potentially influencing their activity.

Comparison with Similar Compounds

    (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine: Shares structural similarities but differs in the position of the methyl group.

    N-methyl-4-(1H-pyrazol-4-yl)aniline: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness: (1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and interact with various molecular targets makes it a valuable compound for research and development.

Properties

IUPAC Name

(1-methylpyrazol-4-yl)-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-8-10(7-13-14)11(12)9-5-3-2-4-6-9/h2-8,11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHWTLWTRNKUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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